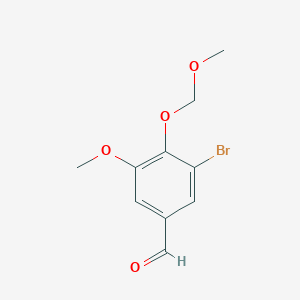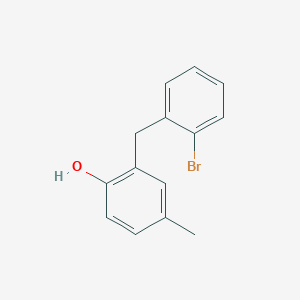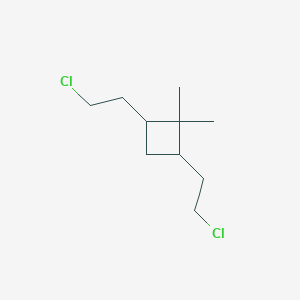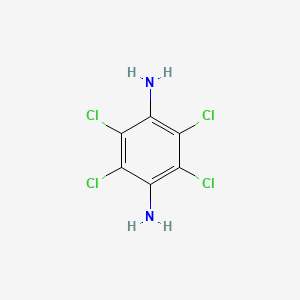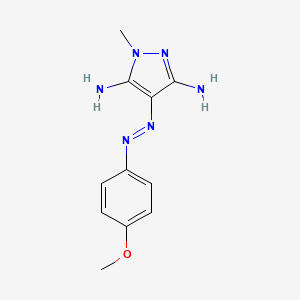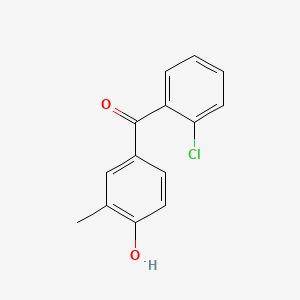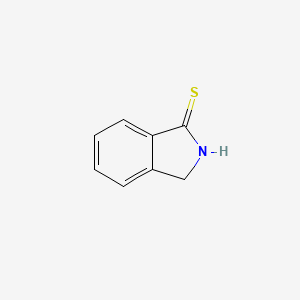![molecular formula C22H30N2O B14739699 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol CAS No. 6320-25-8](/img/structure/B14739699.png)
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol is a chemical compound with the molecular formula C22H30N2O It is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and a butanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of diphenylmethyl chloride with 3-methylpiperazine in the presence of a base to form the diphenylmethyl-substituted piperazine. This intermediate is then reacted with butan-1-ol under specific conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .
類似化合物との比較
Similar Compounds
(1RS)-1-[4-(1,1-Dimethylethyl)-phenyl]-4-[4-(diphenylmethyl)piperidin-1-yl]butan-1-ol: This compound shares a similar piperidine structure but differs in the substitution pattern.
N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide: Another related compound with a different functional group attached to the piperazine ring.
Uniqueness
4-[4-(Diphenylmethyl)-3-methylpiperazin-1-yl]butan-1-ol is unique due to its specific substitution pattern and the presence of both a piperazine ring and a butanol chain
特性
CAS番号 |
6320-25-8 |
|---|---|
分子式 |
C22H30N2O |
分子量 |
338.5 g/mol |
IUPAC名 |
4-(4-benzhydryl-3-methylpiperazin-1-yl)butan-1-ol |
InChI |
InChI=1S/C22H30N2O/c1-19-18-23(14-8-9-17-25)15-16-24(19)22(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22,25H,8-9,14-18H2,1H3 |
InChIキー |
KNCBCVCTBDGVSV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


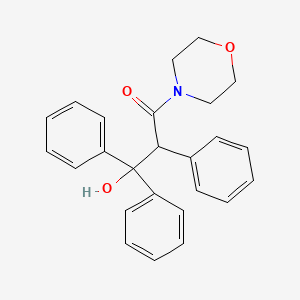
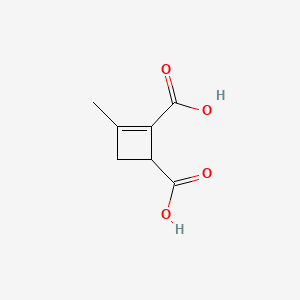
![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
